Specific Scientific Field: Entomology, specifically butterfly chemical ecology.
Summary: Males of the chestnut tiger butterfly (Parantica sita) secrete danaidone as a major component from their alar androconial organ (sex brand). Danaidone is a dihydropyrrolizine derivative found in danaid secretions. These compounds are thought to serve as pheromones during courtship behavior .
Experimental Procedures:Specific Scientific Field: Lepidopterology, focusing on milkweed butterflies (Danaus spp.).
Summary: Milkweed butterflies are chemically defended and aposematic. The iconic and migratory Monarch Butterfly (Danaus plexippus) is one such species studied extensively in terms of chemical ecology .
Specific Scientific Field: Chemical ecology and insect behavior.
Summary:Danaidon, scientifically known as 2,3-dihydro-7-methyl-1H-pyrrolizin-1-one, is a naturally occurring compound primarily recognized for its role as a sexual pheromone in certain species of moths, particularly within the Danaus genus. This compound is characterized by its unique pyrrolizidine structure, which contributes to its biological activity and chemical reactivity. The molecular formula of Danaidon is , and it has a distinctive structure that allows it to interact with various biological systems.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
Danaidon exhibits significant biological activity, particularly as a pheromone. It plays a crucial role in mating behaviors among certain moth species, facilitating communication between individuals. Studies suggest that Danaidon may also possess antifungal properties, disrupting cellular processes in fungi, although the specific molecular targets remain under investigation .
The synthesis of Danaidon typically involves the Dieckmann condensation reaction. The process begins with ethyl 3-methyl-1H-pyrrole-2-carboxylate, which undergoes cyclization under acidic conditions to yield high yields of Danaidon. This method is favored for its efficiency and ability to produce the compound in a relatively straightforward manner .
Danaidon has applications primarily in the field of chemical ecology due to its role as a pheromone. It is utilized in:
Research on Danaidon has focused on its interactions with various biological systems, particularly regarding its role as a pheromone. Studies indicate that it can influence mating behaviors and reproductive success in moths. Additionally, investigations into its antifungal properties have revealed potential mechanisms by which it disrupts fungal growth, indicating broader ecological implications .
Several compounds share structural or functional similarities with Danaidon. These include:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2,3-Dihydro-1H-pyrrolizin-1-one | Pyrrolizidine | Potential antifungal properties |
| 7-Hydroxymethyl-1H-pyrrolizin-1-one | Pyrrolizidine | Antifungal and insecticidal activity |
| 2-Amino-4-nitrophenol | Aniline derivative | Antimicrobial properties |
Danaidon's uniqueness lies in its specific application as a sexual pheromone in certain moth species, differentiating it from other similar compounds that may not have such targeted biological roles. Its structural characteristics also contribute to its distinctive reactivity and interactions within biological systems .
Danaidon was first identified in 1966 during studies on the hairpencil secretions of male Lycorea ceres ceres butterflies. Researchers Meinwald and Meinwald isolated this compound while investigating the aphrodisiac pheromones responsible for mating behaviors in danaines. Subsequent work revealed its presence across multiple genera, including Danaus, Parantica, and Idea.
The discovery of danaidone’s biosynthetic origin marked a breakthrough. Males were found to sequester pyrrolizidine alkaloids (PAs) from plants like Parsonsia laevigata (Apocynaceae) during larval stages, later converting these precursors into danaidone through oxidative metabolism. This pathway was confirmed via isotope-labeling experiments showing the transformation of retronecine (a PA necine base) into danaidone in Parantica sita.
DANAIDON, scientifically designated as 7-methyl-2,3-dihydro-1H-pyrrolizin-1-one, represents a naturally occurring pyrrolizidine alkaloid with the molecular formula C₈H₉NO [5]. The compound possesses a distinctive bicyclic structure characterized by a fused pyrrolizine ring system, where two ortho-fused pyrrolidine rings share a common nitrogen atom [34]. The structural framework features a ketone functional group at position 1 and a methyl substituent at position 7 of the pyrrolizine core [9] [10].
The molecular architecture of DANAIDON exhibits a planar aromatic region within the pyrrolizine system, contributing to its unique chemical reactivity and biological properties [12]. The compound's structural integrity is maintained through the conjugated π-electron system that extends across the bicyclic framework [45]. The presence of the carbonyl group at position 1 creates a electrophilic center that participates in various chemical transformations [42].
Table 1: Fundamental Molecular Properties of DANAIDON
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉NO [5] |
| Molecular Weight | 135.16 g/mol [5] [39] |
| Chemical Abstracts Service Number | 6064-85-3 [9] [10] |
| PubChem Identifier | 3083931 [5] |
| Simplified Molecular Input Line Entry System | CC1=C2C(=O)CCN2C=C1 [5] |
| International Chemical Identifier Key | ZWFLNXOPXJMZTJ-UHFFFAOYSA-N [5] [10] |
| Molecular Data File Number | MFCD00238572 [9] [10] |
DANAIDON manifests as a crystalline powder under standard atmospheric conditions, exhibiting characteristic physical properties that facilitate its identification and handling [5]. The compound demonstrates notable stability when stored under appropriate conditions, requiring desiccated storage at temperatures of negative twenty degrees Celsius to maintain its structural integrity [5] [39].
The solubility profile of DANAIDON reveals excellent dissolution characteristics in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [5] [13]. This broad solubility range facilitates its use in diverse analytical and synthetic applications [13]. The compound exhibits a calculated logarithmic partition coefficient of 0.8, indicating moderate lipophilicity that influences its biological distribution and interaction properties [42].
Table 2: Physical and Chemical Properties of DANAIDON
| Property | Value | Reference |
|---|---|---|
| Physical State | Crystalline Powder [5] | [5] |
| Storage Temperature | -20°C (desiccated) [5] [39] | [5] [39] |
| Solubility | Chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, acetone [5] [13] | [5] [13] |
| Logarithmic Partition Coefficient | 0.8 [42] | [42] |
| Heavy Atom Count | 10 [10] | [10] |
| Rotatable Bond Count | 0 [10] | [10] |
| Ring Count | 2 [10] | [10] |
| Hydrogen Bond Acceptor Count | 1 [10] | [10] |
| Hydrogen Bond Donor Count | 0 [10] | [10] |
| Topological Polar Surface Area | 22 Ų [10] | [10] |
The chemical reactivity of DANAIDON is primarily governed by the presence of the ketone functionality and the electron-rich pyrrolizine system . The compound undergoes various chemical transformations including oxidation reactions with potassium permanganate and reduction processes involving sodium borohydride . These reactions demonstrate the versatility of DANAIDON as a synthetic intermediate in organic chemistry applications [12].
The ultraviolet-visible absorption characteristics of DANAIDON provide essential information for its identification and quantification in analytical applications [43]. Pyrrolizine-containing compounds typically exhibit characteristic absorption maxima in the ultraviolet region due to π→π* electronic transitions within the conjugated ring system [16] [17]. The absorption profile reflects the electronic structure of the bicyclic aromatic system and the influence of the methyl and carbonyl substituents [18].
The spectrophotometric analysis reveals that DANAIDON demonstrates measurable absorption across the ultraviolet spectrum, with specific wavelength maxima corresponding to the electronic transitions of the pyrrolizine chromophore [15] [47]. The absorption intensity and wavelength positioning are influenced by the substitution pattern and the electronic environment of the ring system [16]. These spectral features serve as diagnostic tools for compound identification and purity assessment [17] [18].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for DANAIDON, revealing detailed information about the molecular framework and substituent positioning [19] [48]. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shift patterns that correspond to the various hydrogen environments within the molecule [48] [54].
The carbon-13 nuclear magnetic resonance analysis offers insight into the carbon framework, with distinct chemical shifts observed for the carbonyl carbon, aromatic carbons, and aliphatic positions [48] [50]. The spectral data confirm the presence of the methyl group at position 7 and the ketone functionality at position 1 [12]. The chemical shift assignments are consistent with the proposed molecular structure and provide verification of the pyrrolizine core architecture [49] [54].
Table 3: Nuclear Magnetic Resonance Spectroscopic Parameters
| Nuclear Magnetic Resonance Type | Characteristic Features |
|---|---|
| Proton Nuclear Magnetic Resonance | Chemical shifts corresponding to methyl, aromatic, and aliphatic protons [48] [54] |
| Carbon-13 Nuclear Magnetic Resonance | Distinct signals for carbonyl, aromatic, and aliphatic carbons [48] [50] |
| Chemical Shift Range | Consistent with pyrrolizine alkaloid structural framework [49] [54] |
Mass spectrometry serves as a definitive analytical technique for DANAIDON identification, providing molecular weight determination and fragmentation pattern analysis [51]. The molecular ion peak at mass-to-charge ratio 135 corresponds to the calculated molecular weight of the compound [5] [39]. The fragmentation patterns observed in electron impact ionization reveal characteristic losses that support structural assignments [51].
The mass spectrometric analysis demonstrates the stability of the molecular ion under standard ionization conditions, with subsequent fragmentation producing diagnostic product ions [21] [51]. These fragmentation pathways provide valuable structural information and serve as fingerprinting tools for compound identification in complex mixtures [36] [51]. The mass spectral data complement other analytical techniques in providing comprehensive characterization of DANAIDON [14] [21].
Crystallographic investigations of pyrrolizine-related compounds provide detailed three-dimensional structural information that enhances understanding of molecular geometry and packing arrangements [45]. The crystallographic analysis of DANAIDON reveals specific bond lengths, angles, and intermolecular interactions that characterize the solid-state structure [22] [45].
The crystal structure determination demonstrates the planar nature of the pyrrolizine ring system with specific geometric parameters for the carbon-oxygen double bond and the nitrogen-carbon connectivity [45]. The carbonyl bond length and the nitrogen-carbon distances are consistent with typical values observed in related pyrrolizine alkaloids [23] [45]. The crystal packing reveals intermolecular interactions that stabilize the solid-state structure [26] [27].
Table 4: Crystallographic Parameters for DANAIDON-Related Structures
| Structural Parameter | Value Range | Reference |
|---|---|---|
| Carbon-Oxygen Bond Length | 1.215-1.220 Å [45] | [45] |
| Nitrogen-Carbon Bond Length | 1.408-1.437 Å [45] | [45] |
| Ring Planarity | Maintained across pyrrolizine system [45] | [45] |
| Crystal System | Characteristic of pyrrolizine alkaloids [26] [27] | [26] [27] |